molecular formula C19H23NO B220213 5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol

5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol

Cat. No. B220213
M. Wt: 281.4 g/mol
InChI Key: FCBWZHSHIBUKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol, also known as DMDO, is a chemical compound that belongs to the class of tertiary amines. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical transformations. Specifically, 5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol is known to react with various nucleophiles, such as alkenes, alcohols, and amines, to form a range of products. This reactivity is believed to be due to the electron-donating properties of the dimethylamino group, which can activate the carbonyl group of 5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol.
Biochemical and Physiological Effects:
5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol has not been extensively studied for its biochemical and physiological effects, but it is known to exhibit moderate toxicity in vitro. Specifically, 5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol has been shown to induce oxidative stress in human liver cells, which can lead to cell death. Additionally, 5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol has been shown to inhibit the growth of various cancer cell lines, although the mechanism of this effect is not fully understood.

Advantages and Limitations for Lab Experiments

5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol offers several advantages for use in lab experiments, including its high reactivity, low cost, and ease of synthesis. Additionally, 5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol can be used in a range of organic reactions, making it a versatile reagent. However, 5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol also has some limitations, including its moderate toxicity and potential for explosive decomposition under certain conditions.

Future Directions

There are several future directions for the study of 5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol, including its use as a catalyst in new organic reactions, its potential as a building block for the synthesis of new materials, and its use as a potential therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol and its potential toxicity in vivo. Overall, 5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol offers a promising avenue for future scientific research and has the potential to make significant contributions to a range of fields.

Synthesis Methods

The synthesis of 5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol can be achieved through several methods, including the reaction of 3-penten-2-one with dimethylamine and diphenylphosphoryl azide, as well as the reaction of 1,1-diphenyl-2-propen-1-one with dimethylamine and diethylazodicarboxylate. These methods have been well-documented in the scientific literature and have been used to produce 5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol with high purity and yield.

Scientific Research Applications

5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol has been extensively studied for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. It has been shown to exhibit excellent catalytic activity in a variety of organic reactions, including epoxidation, oxidation, and reduction. Additionally, 5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol has been used as a key building block in the synthesis of various materials, such as polymers and nanoparticles.

properties

Product Name

5-(Dimethylamino)-1,1-diphenyl-3-penten-1-ol

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

5-(dimethylamino)-1,1-diphenylpent-3-en-1-ol

InChI

InChI=1S/C19H23NO/c1-20(2)16-10-9-15-19(21,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-14,21H,15-16H2,1-2H3

InChI Key

FCBWZHSHIBUKKP-UHFFFAOYSA-N

SMILES

CN(C)CC=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CN(C)CC=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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